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These application notes provide a comprehensive guide to utilizing DIA-NN, a powerful

software suite, for the analysis of single-cell proteomics (SCP) data acquired via data-

independent acquisition (DIA) mass spectrometry. DIA-NN leverages deep neural networks and

advanced algorithms to enhance peptide identification and quantification from the complex

spectra generated by single-cell inputs, enabling deep and robust proteome coverage in high-

throughput applications.[1][2][3]

Introduction to DIA-NN for Single-Cell Proteomics
Data-independent acquisition (DIA) has become a prominent method for single-cell proteomics

by systematically fragmenting all peptides within predefined mass-to-charge (m/z) windows,

ensuring high reproducibility.[1] DIA-NN is a highly automated and user-friendly software that

excels in processing this complex DIA data.[4] Its key advantages for SCP include:

Enhanced Sensitivity: Deep learning models improve the scoring of elution peaks, allowing

for the confident identification of low-abundance peptides typical in single cells.[1][5]

High Data Completeness: Advanced algorithms and strategies like match-between-runs

(MBR) effectively minimize missing values across a cohort of single cells.[6][7]

Library-Free Capability: DIA-NN can generate spectral libraries in silico directly from a

protein sequence database (FASTA file), simplifying the workflow.[1][5] However, using a
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sample-specific spectral library often improves speed and data completeness.[8]

Speed and Scalability: The software is optimized for processing large datasets, making it

ideal for high-throughput single-cell experiments.[4][7]

Experimental and Computational Workflow
A successful single-cell proteomics experiment using DIA-NN involves a streamlined workflow

from cell isolation to data analysis.
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Caption: High-level workflow for single-cell proteomics using DIA-NN.

Protocol 1: Single-Cell Sample Preparation
This protocol is optimized to minimize sample loss, a critical factor in SCP.

Cell Isolation: Isolate single cells into 384-well plates using Fluorescence-Activated Cell

Sorting (FACS) or a cell dispenser.

Lysis and Digestion:

Add lysis and digestion buffer directly to each well. A common approach is a "one-pot"

method which avoids sample transfer steps.[9]
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A typical buffer might contain heat-stable proteases like Trypsin and Lys-C in a solution

that facilitates lysis and digestion (e.g., containing 10% acetonitrile).[9]

Incubate at 37°C for 12-16 hours to ensure complete protein digestion.[10]

Peptide Cleanup (Optional but Recommended): For SCP, cleanup is often integrated into the

LC setup with a trap column to avoid sample loss associated with offline methods like SPE

StageTips.[10]

Protocol 2: nanoLC-MS/MS Data Acquisition
LC System: Use a high-performance nano-liquid chromatography (nanoLC) system, such as

a Dionex Ultimate 3000.[5]

Column: Employ a C18 analytical column suitable for low-flow rates.

Gradient: Use a chromatographic gradient optimized for single-cell loads. Short gradients

(e.g., 5-30 minutes) are often used to increase throughput.[7][11]

Mass Spectrometer: Acquire data on a high-resolution mass spectrometer (e.g., Thermo Q

Exactive series, Orbitrap Astral, or Bruker timsTOF series) in DIA mode.[5][6]

DIA Method: Define a DIA scheme with multiple precursor isolation windows covering the

desired m/z range (e.g., 400-900 m/z).[12]

Protocol 3: DIA-NN Data Processing
DIA-NN can be run in two main modes: library-free or library-based. For SCP, generating a

project-specific library from a small "bulk" sample (e.g., 10-100 cells) is recommended as it

increases processing speed and data completeness.[8]

Step 1: Spectral Library Generation (Recommended)

Acquire DIA data from a "bulk" sample (e.g., 100 FACS-sorted cells) using the same LC-MS

method as the single cells.[8]

In DIA-NN, add the raw file(s) from the bulk sample.
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Provide a FASTA file for the relevant organism.[6]

Enable library-free search in DIA-NN to generate a spectral library from this data. Specify a

name for the "Output library" file.[8]
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Caption: Logical flow of the core DIA-NN data processing algorithm.

Step 2: Analysis of Single-Cell Data

Open DIA-NN and add the raw DIA files for all single-cell samples.

Add the same FASTA file used for library generation.

If using a pre-generated library, add it in the "Spectral Library" field. Otherwise, proceed with

a library-free search.

Configure the parameters as detailed in Table 1. For SCP, it is crucial to adjust settings for

low sample amounts.[6]

Specify the "Main output" file name and location.[4]

Click "Run" to start the analysis.

Quantitative Data and Software Parameters
Table 1: Key DIA-NN Parameters for Single-Cell
Proteomics Analysis
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Parameter Recommended Setting Rationale / Comment

Library Generation Library-free or Library-based

A sample-specific library from

10-100 cells is often faster and

more sensitive.[8]

Missed cleavages 1

Reduces search space and

false positives for low-input

samples.[6]

Peptide length range 7-50 Standard setting.[6]

Precursor charge range 2-4
Standard setting for tryptic

peptides.[6]

Mass accuracy (MS2)
15.0 ppm (timsTOF), 10.0 ppm

(Astral) or 0 (auto-optimize)

Set based on instrument

performance. Auto-optimization

is a good default.[4]

MS1 accuracy
15.0 ppm (timsTOF), 4.0 ppm

(Astral) or 0 (auto-optimize)

Set based on instrument

performance. Auto-optimization

is a good default.[4]

Scan window 5 (for single cells)

A specific setting for low-input

analysis that adjusts the

algorithm's expectation for

elution peak width.[6]

Match between runs (MBR) Enabled

Essential for reducing missing

values across single cells by

transferring identifications.[6]

Quantification strategy Any LC (high precision)
Recommended for precursor

quantification.[6]

FDR 1% (precursor & protein)
Standard threshold for

confident identifications.[6]

DIA-ME: A Strategy for Deeper Coverage
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The "matching enhancer" (DIA-ME) strategy can dramatically improve proteome coverage from

single cells.[6] This involves co-processing the low-input single-cell files with a higher-input

"enhancer" sample (e.g., 1-10 ng of cell lysate or a 10-cell sample) in the same DIA-NN

analysis with MBR enabled.[6] DIA-NN uses the features confidently identified in the enhancer

sample to guide the extraction of the same features from the single-cell runs, significantly

boosting identifications while maintaining a low false discovery rate.[6]

Single-Cell DIA Files
(e.g., 200 pg)

DIA-NN Analysis
(MBR Enabled)

Matching Enhancer (ME) File
(e.g., 2-10 ng)

Enhanced Output Table
(Increased Protein IDs

for Single Cells)

Click to download full resolution via product page

Caption: The DIA-ME workflow combines low- and high-input samples.

Table 2: Example DIA-NN Quantitative Output (Main
Report File)
The primary output is a report file (e.g., report.tsv or report.parquet) containing detailed

precursor-level information.[4] DIA-NN also generates user-friendly matrix files for protein

groups (.pg_matrix.tsv) and genes (.unique_genes_matrix.tsv).[4]
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File.Name
Protein.Gro
up

Genes
Precursor.I
d

Precursor.N
ormalised

PG.MaxLFQ

Single_Cell_

Run1
P02768;... ALB;...

_AADDTWE

PFASGK_2
2450.7 18950.4

Single_Cell_

Run1
Q9Y6R4 TFRC

_VNVSDGNA

VIWNYANK_

3

1205.1 9875.2

Single_Cell_

Run2
P02768;... ALB;...

_AADDTWE

PFASGK_2
3102.3 21044.8

Single_Cell_

Run2
Q9Y6R4 TFRC

_VNVSDGNA

VIWNYANK_

3

998.6 8540.1

Precursor.Normalised: Normalised precursor quantity.

PG.MaxLFQ: MaxLFQ-calculated protein group quantity, suitable for downstream statistical

analysis.[13]

Table 3: Typical Performance Metrics in Single-Cell DIA
Proteomics
The number of identified proteins can vary significantly based on the cell type, LC gradient

length, and mass spectrometer sensitivity.
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Sample
Type

LC Gradient
Analysis
Strategy

Avg.
Protein
Groups
Identified

Median CV
(%)

Reference

1 ng HeLa

peptides
15 min

DIA-NN

(MBR)
~3,300 - [6]

1 ng HeLa

peptides
15 min

DIA-NN (DIA-

ME, 10x)
~4,650 - [6]

200 pg U-2

OS cells
-

DIA-NN (DIA-

ME)
>3,000 - [6]

Single HeLa

Cells
40 SPD* DIA-NN ~4,380 - [12]

Mixed

Proteomes
- DIA-NN - 4.9 - 11.8 [14]

*SPD = Samples Per Day, referring to a high-throughput LC method.

Downstream Data Handling
The output from DIA-NN is ready for downstream analysis.[15]

R Packages: The diann R package can be used to process the main report file. The scp

package is specifically designed for handling and analyzing single-cell proteomics data

structures.[16]

GUI Tools:DIAgui is a user-friendly R Shiny application that processes DIA-NN output,

performs MaxLFQ quantification, and provides visualization tools.[15]

Skyline: The output from DIA-NN can be imported into Skyline for manual inspection of peak

quality and fragment chromatograms, adding an extra layer of validation.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DIA-NN in Single-
Cell Proteomics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670385#dia-nn-application-for-single-cell-
proteomics-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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